molecular formula C9H20N2O3 B6156632 tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate CAS No. 1785299-24-2

tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate

Cat. No. B6156632
CAS RN: 1785299-24-2
M. Wt: 204.3
InChI Key:
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Description

“tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate” is a chemical compound with the molecular weight of 204.27 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl (3-amino-2-hydroxy-2-methylpropyl)carbamate . The InChI code is 1S/C9H20N2O3/c1-8(2,3)14-7(12)11-6-9(4,13)5-10/h13H,5-6,10H2,1-4H3,(H,11,12) .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be involved in palladium-catalyzed synthesis of N-Boc-protected anilines . It can also be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate involves the protection of the amine and hydroxyl groups followed by carbamate formation.", "Starting Materials": [ "3-amino-2-hydroxy-2-methylpropanol", "tert-butyl chloroformate", "triethylamine", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Protection of the amine group by adding 3-amino-2-hydroxy-2-methylpropanol to a solution of tert-butyl chloroformate and triethylamine in diethyl ether.", "Step 2: Protection of the hydroxyl group by adding the resulting product from step 1 to a solution of tert-butyl chloroformate and triethylamine in diethyl ether.", "Step 3: Carbamate formation by adding sodium bicarbonate to the resulting product from step 2 in water.", "Step 4: Isolation of the final product by extraction with diethyl ether and drying over anhydrous magnesium sulfate." ] }

CAS RN

1785299-24-2

Molecular Formula

C9H20N2O3

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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